molecular formula C15H6Cl3F3N2O B2595918 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478039-85-9

6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2595918
CAS No.: 478039-85-9
M. Wt: 393.57
InChI Key: NVCIGWIEVWVCDC-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family This compound is characterized by its complex structure, which includes multiple halogen atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dichloroquinoxaline, which is then reacted with 4-chlorophenol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Optimization of Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or block receptor activity, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinoxaline: Lacks the phenoxy and trifluoromethyl groups, making it less complex.

    2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline: Similar but without the dichloro substitution on the quinoxaline ring.

Uniqueness

6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline is unique due to its specific combination of halogen atoms and a trifluoromethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7-dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl3F3N2O/c16-7-1-3-8(4-2-7)24-14-13(15(19,20)21)22-11-5-9(17)10(18)6-12(11)23-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCIGWIEVWVCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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